N-(3-ethoxy-4-methoxybenzyl)-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromen-2-one Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Coupling Reactions: The final step involves coupling the chromen-2-one derivative with the appropriate phenylmethylamine derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the chromen-2-one moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the chromen-2-one moiety would yield alcohol derivatives.
Scientific Research Applications
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups that can interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features may be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chromen-2-one moiety could play a crucial role in its biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Methoxy-4-hydroxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide
- N-[(3-Ethoxy-4-hydroxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide
Uniqueness
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3-hydroxy-4-methoxyphenyl)propanamide is unique due to the specific combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the chromen-2-one moiety also adds to its distinctiveness, potentially offering unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C29H29NO8 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C29H29NO8/c1-4-37-25-13-17(9-11-24(25)36-3)16-30-26(32)15-20(18-10-12-23(35-2)21(31)14-18)27-28(33)19-7-5-6-8-22(19)38-29(27)34/h5-14,20,31,33H,4,15-16H2,1-3H3,(H,30,32) |
InChI Key |
UYTGGFIFHNBTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O)OC |
Origin of Product |
United States |
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